molecular formula C16H14FNO2 B14200904 Benzyl (4-ethenyl-3-fluorophenyl)carbamate CAS No. 919350-21-3

Benzyl (4-ethenyl-3-fluorophenyl)carbamate

Cat. No.: B14200904
CAS No.: 919350-21-3
M. Wt: 271.29 g/mol
InChI Key: CYRGYFXQAOOJRC-UHFFFAOYSA-N
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Description

Benzyl (4-ethenyl-3-fluorophenyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various chemical applications. This compound features a benzyl group, a 4-ethenyl-3-fluorophenyl group, and a carbamate functional group, making it a versatile molecule in organic synthesis and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (4-ethenyl-3-fluorophenyl)carbamate typically involves the reaction of benzyl chloroformate with 4-ethenyl-3-fluoroaniline. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. This method ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzyl (4-ethenyl-3-fluorophenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.

    Reduction: Reduction reactions can convert the carbamate group into an amine group.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted carbamates, amines, and other functionalized derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Benzyl (4-ethenyl-3-fluorophenyl)carbamate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the production of polymers, coatings, and other industrial materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Benzyl (4-ethenyl-3-fluorophenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or activation of their functions. The molecular pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl (4-bromo-3-fluorophenyl)carbamate
  • Benzyl (3,4-difluorophenyl)carbamate
  • Benzyl (4-methyl-3-fluorophenyl)carbamate

Uniqueness

Benzyl (4-ethenyl-3-fluorophenyl)carbamate is unique due to the presence of the ethenyl group, which provides additional reactivity and versatility in chemical reactions compared to its similar counterparts. This makes it a valuable compound in various synthetic and industrial applications.

Properties

CAS No.

919350-21-3

Molecular Formula

C16H14FNO2

Molecular Weight

271.29 g/mol

IUPAC Name

benzyl N-(4-ethenyl-3-fluorophenyl)carbamate

InChI

InChI=1S/C16H14FNO2/c1-2-13-8-9-14(10-15(13)17)18-16(19)20-11-12-6-4-3-5-7-12/h2-10H,1,11H2,(H,18,19)

InChI Key

CYRGYFXQAOOJRC-UHFFFAOYSA-N

Canonical SMILES

C=CC1=C(C=C(C=C1)NC(=O)OCC2=CC=CC=C2)F

Origin of Product

United States

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